![molecular formula C5H10Cl3NS B14486806 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine CAS No. 65299-58-3](/img/structure/B14486806.png)
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure. Amines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropan-2-amine with trichloromethyl sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted amines.
Substitution: Azide or cyanide-substituted amines.
Scientific Research Applications
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-2-amine: Lacks the trichloromethyl and sulfanyl groups, making it less reactive.
N-[(Trichloromethyl)sulfanyl]propan-2-amine: Similar structure but without the methyl group on the amine.
2-Methyl-N-[(dichloromethyl)sulfanyl]propan-2-amine: Contains a dichloromethyl group instead of a trichloromethyl group.
Uniqueness
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65299-58-3 |
|---|---|
Molecular Formula |
C5H10Cl3NS |
Molecular Weight |
222.6 g/mol |
IUPAC Name |
2-methyl-N-(trichloromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C5H10Cl3NS/c1-4(2,3)9-10-5(6,7)8/h9H,1-3H3 |
InChI Key |
ZQBDBKHZUWRZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


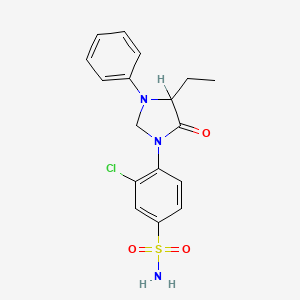
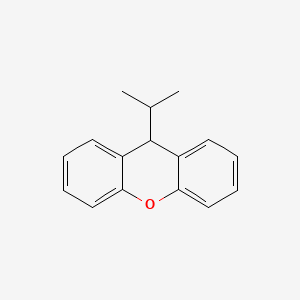
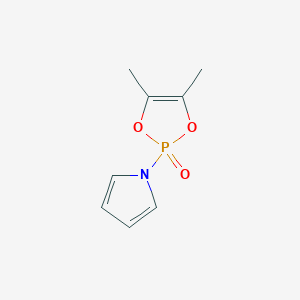

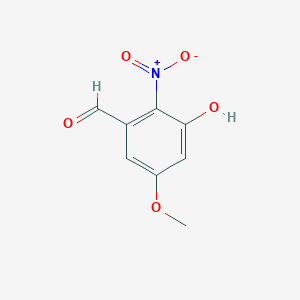

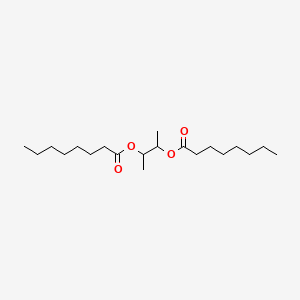
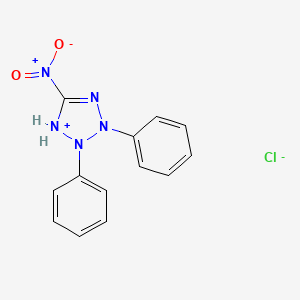
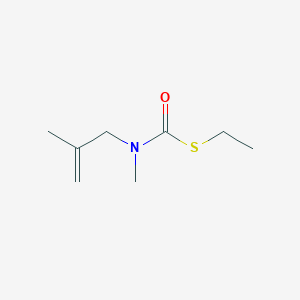
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
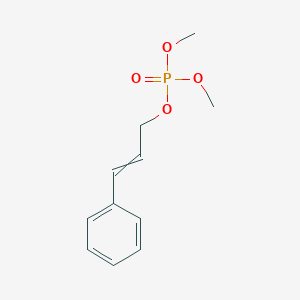

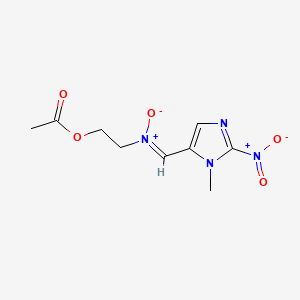
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
